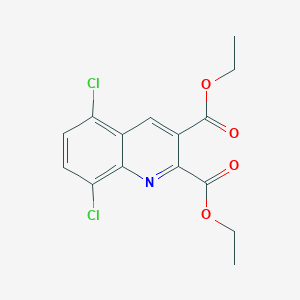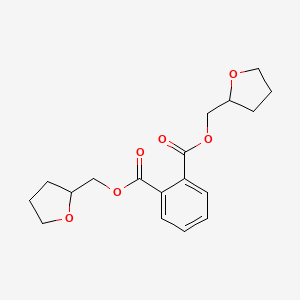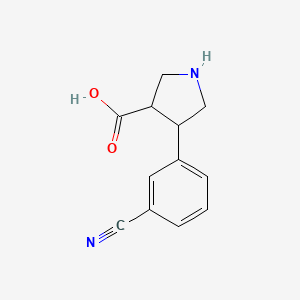
1-Methylsulfonyl-1,2-diphenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-1,2-diphenylethane is an organic compound with the molecular formula C15H16O2S It is characterized by the presence of a sulfone group attached to a diphenylethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylsulfonyl-1,2-diphenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium metal or copper in the presence of a suitable solvent . Another method includes the hydrogenation of benzoin in the presence of nickel .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as mixing purified water, copper powder, and mixed iron powder, followed by the addition of sodium sulfite and benzyl chloride . The reaction mixture is then subjected to distillation, crystallization, and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylsulfonyl-1,2-diphenylethane undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
1-Methylsulfonyl-1,2-diphenylethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfonyl-1,2-diphenylethane involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s effects are mediated through its ability to alter the conformation and activity of target proteins.
Comparación Con Compuestos Similares
1,2-Diphenylethane: Lacks the sulfone group, making it less reactive in certain chemical reactions.
Benzyl Sulfone: Contains a sulfone group but has a different structural arrangement.
Diphenylmethane: Similar backbone but lacks the sulfone functionality.
Uniqueness: 1-Methylsulfonyl-1,2-diphenylethane is unique due to the presence of both the diphenylethane backbone and the sulfone group
Propiedades
Número CAS |
15733-05-8 |
|---|---|
Fórmula molecular |
C15H16O2S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
(2-methylsulfonyl-2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O2S/c1-18(16,17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
Clave InChI |
VRWNECZXLWAHQE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


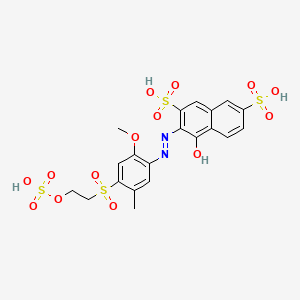
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
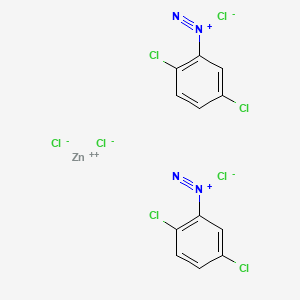
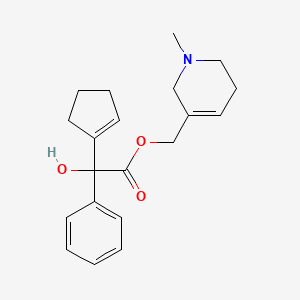
![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
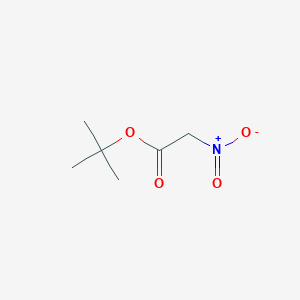
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
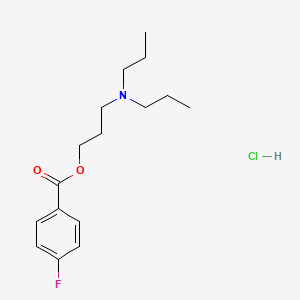

![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
